2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a methanesulfonylmethyl group, and a prop-2-yn-1-yl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline can be achieved through a multi-step process:
Starting Material: The synthesis begins with 2-chloroaniline as the starting material.
Methanesulfonylation: The 2-chloroaniline undergoes methanesulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonylmethyl group.
Alkylation: The resulting intermediate is then subjected to alkylation with propargyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, methanesulfonylmethyl, and prop-2-yn-1-yl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(methylsulfonylmethyl)aniline: Lacks the prop-2-yn-1-yl group.
2-chloro-5-(methanesulfonylmethyl)-N-methyl aniline: Contains a methyl group instead of the prop-2-yn-1-yl group.
Uniqueness
2-chloro-5-(methanesulfonylmethyl)-N-(prop-2-yn-1-yl)aniline is unique due to the presence of the prop-2-yn-1-yl group, which can impart distinct chemical and biological properties. This group can participate in additional chemical reactions, such as click chemistry, making the compound versatile for various applications.
Properties
IUPAC Name |
2-chloro-5-(methylsulfonylmethyl)-N-prop-2-ynylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-3-6-13-11-7-9(4-5-10(11)12)8-16(2,14)15/h1,4-5,7,13H,6,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUPGEQFWHLKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)Cl)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.